Chiral Hydroxyl Handle: A Critical Determinant of Molecular Recognition Absent in Direct Des-Hydroxy Analog
The target compound possesses a central hydroxyl group on the ethyl linker that generates a chiral center, a feature entirely absent in the closest commercially listed analog, N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide (CAS 2097935-61-8) . In medicinal chemistry, the introduction of a hydroxyl group at this position frequently improves aqueous solubility and introduces a hydrogen-bond donor/acceptor that can fundamentally alter target binding kinetics and selectivity [1]. This structural distinction is crucial for procurement decisions where stereochemistry impacts biological readouts.
| Evidence Dimension | Presence of a central chiral hydroxyl moiety |
|---|---|
| Target Compound Data | Chiral center present (racemic mixture expected) |
| Comparator Or Baseline | CAS 2097935-61-8 (des-hydroxy analog): Chiral center absent |
| Quantified Difference | Qualitative structural presence vs. absence |
| Conditions | Structural comparison based on CAS registry entries and vendor-supplied SMILES notation |
Why This Matters
The hydroxyl group is a key pharmacophoric feature for target engagement and metabolic stability; substituting with a des-hydroxy analog removes this functionality, potentially altering assay results in an unpredictable manner.
- [1] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2545. (Review on the impact of hydroxyl substitution on drug properties). View Source
